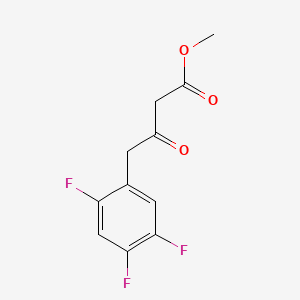

3-oxo-4-(2,4,5-trifluorofenil)butanoato de metilo

Descripción general

Descripción

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an organic compound with the molecular formula C11H9F3O3. It is a methyl ester derivative of 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid. This compound is known for its role as a synthetic intermediate in the production of various pharmaceuticals, including Sitagliptin, a dipeptidyl peptidase IV inhibitor used in the treatment of type II diabetes .

Aplicaciones Científicas De Investigación

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:

Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and metabolic pathways.

Medicine: Integral in the production of drugs like Sitagliptin for diabetes treatment.

Industry: Utilized in quality control and assurance processes during pharmaceutical production

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves multiple stages:

Stage 1: (2,4,5-trifluorophenyl)acetic acid is reacted with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours.

Stage 2: The resulting product is then reacted with monomethyl monopotassium malonate, triethylamine, and magnesium chloride in acetonitrile at 50°C for 8 hours.

Stage 3: The final step involves further reaction in acetonitrile at 30°C for 26 hours.

Industrial Production Methods

Industrial production methods for this compound typically involve similar multi-step synthesis processes, optimized for large-scale production. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mecanismo De Acción

The mechanism of action of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily involves its role as a synthetic intermediate. In the case of Sitagliptin synthesis, it contributes to the inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition helps regulate blood sugar levels in patients with type II diabetes .

Comparación Con Compuestos Similares

Similar Compounds

- 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid

- 2,4,5-trifluoro-β-oxo-benzenebutanoic acid methyl ester

- Methyl 2,4,5-trifluoro-β-oxo-benzenebutanoate

Uniqueness

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is unique due to its specific trifluorophenyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals like Sitagliptin, where precise molecular interactions are crucial .

Actividad Biológica

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS Number: 769195-26-8) is a compound with significant biological activity, particularly in the pharmaceutical field. This article explores its properties, synthesis methods, and biological effects based on diverse research findings.

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 246.18 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : Recommended at +4°C

Synthesis Methods

The synthesis of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves multi-step organic reactions. One notable method includes the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc to yield the ethyl ester form, which can then be hydrolyzed to obtain the desired methyl ester .

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2,4,5-trifluorophenyl acetonitrile + ethyl alpha-bromoacetate + zinc | Tetrahydrofuran (THF), 25-35°C |

| 2 | Hydrolysis with sodium hydroxide | Post-treatment with dilute hydrochloric acid |

Biological Activity

Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is primarily investigated for its role as an intermediate in the synthesis of sitagliptin, a drug used for managing type 2 diabetes. This compound exhibits various biological activities that contribute to its pharmaceutical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. For instance, derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against various pathogens .

Toxicological Profile

The safety profile of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate indicates potential irritant effects on skin and eyes but lacks significant acute toxicity upon ingestion . The compound is classified under specific target organ toxicity categories due to its irritant properties.

Case Studies and Research Findings

- Sitagliptin Synthesis : A study detailed a multi-enzyme cascade system employing methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a precursor for sitagliptin synthesis. The efficiency of this method was attributed to the use of transaminases and esterases .

- Antimicrobial Studies : In comparative studies of various derivatives, methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate demonstrated enhanced activity against resistant bacterial strains when modified with specific substituents .

Propiedades

IUPAC Name |

methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQLWVSUKUDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652348 | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769195-26-8 | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in the context of the research article?

A1: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate serves as a crucial starting material for synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] This amino acid is a key intermediate in producing certain antidiabetic drugs. The research highlights a novel enzymatic cascade reaction using a PluriZyme called TR2E2 to efficiently convert the methyl ester to the desired amino acid.

Q2: Can you elaborate on the catalytic conversion of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as described in the research?

A2: The engineered PluriZyme, TR2E2, exhibits both hydrolase and transaminase activities within a single scaffold. [] This enables a two-step cascade reaction:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.